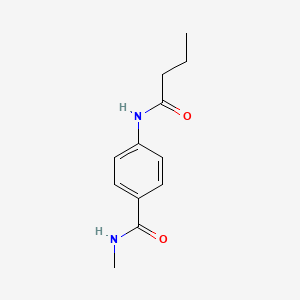

4-(butyrylamino)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(butyrylamino)-N-methylbenzamide and related compounds involves multi-step chemical processes that are aimed at achieving high yields and purity. An example of a synthesis process involves the nitration of methyl 4-butyrylamino-3-methylbenzoate with nitric and sulfuric acid mixtures, followed by reduction in the presence of iron powder, achieving a total yield of 72% (Tao Feng, 2005). Additionally, the modification of the synthesis route for methyl 4-butyrylamino-3-methyl-5-nitrobenzoate using an improved nitration method has shown remarkable virtues of high yield and efficiency (Ren Li-jun, 2008).

Molecular Structure Analysis

The molecular structure analysis of related compounds reveals intricate details about the arrangement of atoms and the spatial configuration. For instance, the crystal structure determination of specific benzamide derivatives provides insights into their symmetrical and conjugated systems (Yu Xiao, 2005).

Chemical Reactions and Properties

Chemical reactions involving 4-(butyrylamino)-N-methylbenzamide derivatives are pivotal in understanding their reactivity and potential applications. The introduction of N-phenyl substituents, for example, leads to significant shifts in absorption and fluorescence spectra, highlighting the impact of molecular modifications on the chemical behavior of these compounds (Jye‐Shane Yang et al., 2002).

Physical Properties Analysis

The physical properties of 4-(butyrylamino)-N-methylbenzamide derivatives, such as solubility, are crucial for their practical applications. Studies on the solubility of related compounds in various solvents provide valuable data for their processing and formulation. For instance, the solubility measurements of 4-aminobenzamide in different solvents have been correlated with temperature, offering insights into the dissolution behavior of these compounds (Jinbo Ouyang et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(butyrylamino)-N-methylbenzamide derivatives, including their reactivity and stability, are fundamental to their utility in various chemical contexts. Investigations into the synthesis, structure, and photochemical behavior of related compounds have elucidated their chemical characteristics, including fluorescence enhancement and reaction pathways (Jye‐Shane Yang et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

4-(butanoylamino)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-4-11(15)14-10-7-5-9(6-8-10)12(16)13-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNINKBHJISUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(butanoylamino)-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)

![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)

![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)

![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)